N-(4-hydroxyoxolan-3-yl)acetamide

Description

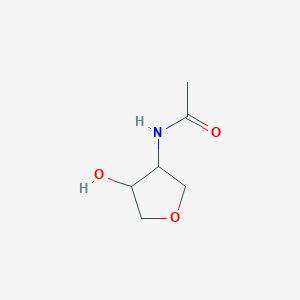

N-(4-Hydroxyoxolan-3-yl)acetamide is a heterocyclic acetamide derivative characterized by a tetrahydrofuran (oxolane) ring substituted with a hydroxyl group at the 4-position and an acetamide moiety at the 3-position. Synthesis routes may involve coupling acetamide to functionalized oxolane precursors, akin to procedures described for thiazolidinone derivatives .

Properties

Molecular Formula |

C6H11NO3 |

|---|---|

Molecular Weight |

145.16 g/mol |

IUPAC Name |

N-(4-hydroxyoxolan-3-yl)acetamide |

InChI |

InChI=1S/C6H11NO3/c1-4(8)7-5-2-10-3-6(5)9/h5-6,9H,2-3H2,1H3,(H,7,8) |

InChI Key |

OWIQIUKFPXWKFP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1COCC1O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-hydroxyoxolan-3-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 4-hydroxyoxolane with acetic anhydride in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the formation of the acetamide group facilitated by the presence of the hydroxy group on the oxolane ring.

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-(4-hydroxyoxolan-3-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of an oxolane-3-one derivative.

Reduction: The acetamide group can be reduced to form an amine, leading to the formation of N-(4-hydroxyoxolan-3-yl)amine.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like thionyl chloride (SOCl₂) or alkyl halides are employed for substitution reactions.

Major Products:

Oxidation: Formation of oxolane-3-one derivatives.

Reduction: Formation of N-(4-hydroxyoxolan-3-yl)amine.

Substitution: Formation of substituted oxolane derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(4-hydroxyoxolan-3-yl)acetamide has shown promise in medicinal chemistry due to its potential therapeutic effects. Preliminary studies indicate that it may interact with biological targets, modulating enzyme activities or receptor functions.

Potential Therapeutic Applications

- Antimicrobial Activity : Research suggests that compounds similar to this compound possess antimicrobial properties. In vitro studies have indicated effectiveness against various pathogens, making it a candidate for developing new antibiotics.

- Anti-inflammatory Properties : The compound's structure may allow it to exert anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

- Cancer Treatment : There is ongoing research into its anticancer potential. Studies have indicated that the compound may inhibit tumor growth by targeting specific cancer cell lines.

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Applications in Synthesis

- Building Block for Complex Molecules : The compound can be utilized as a building block in the synthesis of more complex organic molecules, facilitating the development of new drugs.

- Reagent in Organic Reactions : Its functional groups make it suitable for use as a reagent in various organic reactions, contributing to the field of synthetic organic chemistry.

Material Science

The unique properties of this compound also extend to material science applications.

Innovative Material Development

- Polymer Science : The compound can be incorporated into polymer matrices to enhance material properties such as flexibility and thermal stability.

- Coatings and Adhesives : Its chemical structure allows for potential applications in developing advanced coatings and adhesives with improved performance characteristics.

Data Table: Summary of Applications

| Application Area | Specific Uses | Observations/Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial, anti-inflammatory, anticancer | Effective against pathogens; inhibits tumor growth |

| Chemical Synthesis | Intermediate for pharmaceuticals and agrochemicals | Key building block for complex molecules |

| Material Science | Polymer enhancement, coatings | Improves flexibility and thermal stability |

Case Study 1: Antimicrobial Efficacy

In vitro studies conducted on derivatives of this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as a new antimicrobial agent.

Case Study 2: Anticancer Activity

A study evaluated the anticancer effects of this compound on several cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549). The results showed a dose-dependent inhibition of cell proliferation, suggesting its viability as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of N-(4-hydroxyoxolan-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy group and acetamide moiety play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(4-hydroxyoxolan-3-yl)acetamide with structurally or functionally related acetamide derivatives, emphasizing physicochemical properties, biological activity, and safety profiles.

Table 1: Comparative Analysis of Acetamide Derivatives

Key Comparisons:

Structural and Physicochemical Properties: The hydroxyl group in this compound enhances hydrophilicity compared to lipophilic analogs like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide . This may improve aqueous solubility but reduce membrane permeability relative to Paracetamol’s phenolic structure . The oxolane ring introduces conformational rigidity, contrasting with the flexible diethylamide chain in N,N-Diethylacetamide .

Biological Activity :

- Paracetamol’s analgesic activity arises from cyclooxygenase (COX) inhibition, whereas thiadiazole-based MSH derivatives (e.g., Methazolamide metabolites) target carbonic anhydrase . The oxolane scaffold’s ether oxygen and hydroxyl group may facilitate hydrogen bonding with enzymes or receptors, though specific targets remain uncharacterized.

- Benzothiazole derivatives () often exhibit kinase inhibition or antimicrobial activity due to aromatic heterocycles, suggesting divergent mechanisms from the oxolane-based compound .

Toxicity and Safety: this compound’s hydroxyl group may mitigate metabolic toxicity compared to 2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide, which carries acute oral toxicity (H302) and irritancy risks . Paracetamol’s hepatotoxicity at high doses underscores the importance of substituent positioning; the oxolane derivative’s lack of a phenolic moiety may reduce reactive metabolite formation .

Biological Activity

N-(4-hydroxyoxolan-3-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

This compound consists of a five-membered oxolane ring with a hydroxyl group at the 4-position and an acetamide group attached to the nitrogen atom. This configuration allows for diverse interactions with biological targets, which may lead to modulation of enzyme activities or receptor functions.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity. The presence of both hydroxyl and acetamide groups enhances its ability to interact with microbial enzymes or cell membranes, potentially leading to effective inhibition of pathogen growth. Specific studies are needed to quantify its efficacy against various microbial strains.

Cytotoxicity and Cell Viability

Research indicates that this compound does not exhibit cytotoxic effects on human keratinocytes at concentrations ranging from 10–100 μg/mL. This suggests a favorable safety profile, making it a candidate for further exploration in therapeutic applications .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical routes, often involving the derivatization of oxolane precursors. The specific methods may vary based on desired purity and yield but typically involve the introduction of functional groups through nucleophilic substitution or condensation reactions.

Case Studies

- Antimicrobial Efficacy : In vitro studies have shown that compounds similar to this compound possess antimicrobial properties comparable to standard antibiotics. For instance, derivatives demonstrated significant activity against Staphylococcus aureus and Corynebacterium acnes, indicating potential for treating skin infections .

- Cell Viability Assays : In cell viability assays, this compound maintained high cell viability rates among treated human keratinocyte cells, reinforcing its non-toxic nature at therapeutic concentrations .

Comparative Analysis with Similar Compounds

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-hydroxyoxolan-3-yl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves coupling oxolan-3-ol derivatives with acetamide precursors via nucleophilic substitution or amidation reactions. For example, acetyl chloride can react with hydroxyl-containing intermediates in the presence of a base (e.g., Na₂CO₃) under anhydrous conditions (CH₂Cl₂ solvent). Reaction optimization may include stepwise addition of reagents, temperature control (room temperature to reflux), and purification via silica gel chromatography or recrystallization . Monitoring reaction progress using TLC and adjusting stoichiometric ratios (e.g., 1:1.5 molar equivalents of acylating agent) can improve yields.

Q. How can researchers characterize the structural and functional groups of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 2.14 ppm for acetyl protons, δ 169.8 ppm for carbonyl carbons) confirm acetamide and oxolane ring substitution patterns .

- IR Spectroscopy : Peaks near 1650–1700 cm⁻¹ indicate C=O stretching of the acetamide group .

- Mass Spectrometry : ESI/APCI(+) modes detect molecular ions (e.g., [M+H]⁺ at m/z 347) and fragmentation patterns to verify molecular weight and structural integrity .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .

- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols (H335 hazard) .

- Emergency Measures : In case of skin contact, wash with soap and water for 15 minutes; for eye exposure, irrigate with saline solution and seek medical evaluation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound derivatives?

- Methodological Answer :

- Variable Temperature NMR : Perform experiments at elevated temperatures to reduce signal splitting caused by slow conformational exchange in the oxolane ring .

- 2D NMR Techniques : Use HSQC and HMBC to correlate proton-carbon couplings and confirm regiochemistry of substituents .

- Computational Validation : Compare experimental spectra with density functional theory (DFT)-predicted chemical shifts using software like Gaussian or ORCA .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in biological systems?

- Methodological Answer :

- Functional Group Modifications : Synthesize analogs with varying substituents (e.g., halogens, methoxy groups) on the oxolane ring to assess impact on bioactivity .

- In Vitro Assays : Test derivatives against target enzymes (e.g., kinases, proteases) using fluorescence-based assays or SPR (surface plasmon resonance) to quantify binding affinities .

- Molecular Docking : Model interactions between the acetamide moiety and active sites of proteins (e.g., using AutoDock Vina) to predict binding modes .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–60°C. Monitor degradation via HPLC-UV at 254 nm .

- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using first-order kinetics models.

- Storage Recommendations : Store lyophilized samples at 2–8°C in airtight containers to prevent hydrolysis of the acetamide group .

Regulatory and Analytical Questions

Q. What regulatory considerations apply to the use of this compound in preclinical studies?

- Methodological Answer :

- Hazard Classification : Classify the compound per GHS criteria (e.g., acute toxicity Category 4, H302) and document SDS compliance for institutional review boards .

- Patent Landscape : Use patent databases (e.g., USPTO, Espacenet) to identify prior art and avoid infringement. Search terms like "this compound" and synonyms (e.g., "oxolane acetamide derivatives") .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in the synthesis of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.